molecular formula C18H25NO12 B13795809 Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)- CAS No. 85339-20-4

Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)-

Número de catálogo: B13795809
Número CAS: 85339-20-4
Peso molecular: 447.4 g/mol
Clave InChI: OXVAOHAXVTZPPA-UYTYNIKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-glucofuranosyl)- (CAS: Not explicitly provided in evidence) is a highly acetylated carbohydrate derivative. Its structure comprises a β-D-glucofuranosyl moiety (a five-membered furanose ring form of glucose) with four acetyl groups at the 2, 3, 5, and 6 positions. Additionally, the acetamide group features an N-acetyloxy substituent, distinguishing it from simpler acetamides. This extensive acetylation enhances lipophilicity, making the compound suitable as an intermediate in glycosylation reactions or carbohydrate-based synthesis .

The acetyl groups serve as protecting groups in synthetic organic chemistry, enabling selective deprotection for targeted modifications .

Propiedades

Número CAS

85339-20-4

Fórmula molecular

C18H25NO12

Peso molecular

447.4 g/mol

Nombre IUPAC

[(2R)-2-[(2R,3S,4R,5R)-5-[acetyl(acetyloxy)amino]-3,4-diacetyloxyoxolan-2-yl]-2-acetyloxyethyl] acetate

InChI

InChI=1S/C18H25NO12/c1-8(20)19(31-13(6)25)18-17(29-12(5)24)16(28-11(4)23)15(30-18)14(27-10(3)22)7-26-9(2)21/h14-18H,7H2,1-6H3/t14-,15-,16+,17-,18-/m1/s1

Clave InChI

OXVAOHAXVTZPPA-UYTYNIKBSA-N

SMILES isomérico

CC(=O)N([C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES canónico

CC(=O)N(C1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origen del producto

United States

Actividad Biológica

Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)- is a complex organic compound with notable biological activities. This article explores its structure, synthesis, and various biological effects based on diverse research findings.

Compound Overview

  • Molecular Formula : C₁₈H₂₅N₁O₁₂
  • Molecular Weight : Approximately 389.36 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Solubility : Highly soluble in solvents like N,N-Dimethylformamide

The compound features an acetamide group and a tetra-O-acetyl-glucofuranosyl moiety. Its unique structure contributes to its biological reactivity and potential applications in biochemistry and pharmaceuticals .

Synthesis

The synthesis of Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)- involves several steps that ensure high yields and purity. The methods typically include:

  • Formation of Acetamide Group : Reacting an appropriate amine with acetic anhydride.
  • Glycosylation Reaction : Using a suitable glycosyl donor to introduce the tetra-O-acetyl-galactofuranosyl component.
  • Purification : Employing chromatographic techniques to isolate the final product.

Biological Activities

Research indicates that Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)- exhibits various biological activities:

  • Antitumor Properties : Compounds with similar structures have shown potential in inhibiting tumor growth and proliferation.
  • Immunomodulatory Effects : The galactofuranosyl component may enhance interactions with lectins and carbohydrate-binding proteins, influencing immune responses .
  • Antimicrobial Activity : Similar compounds have demonstrated activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique features of compounds related to Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)-:

Compound NameStructureUnique Features
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranoseC₁₆H₂₃N₁O₁₀Contains a β-anomeric configuration
2-Acetamido-1-O-acetyl-β-D-glucopyranoseC₁₆H₂₃N₁O₉Features a glucopyranose instead of galactofuranose
N-Acetylneuraminic acidC₁₃H₁₉NO₉A sialic acid derivative with significant biological roles

These compounds share functional groups that contribute to their biological activities but differ primarily in their sugar moieties and configurations .

Case Studies

  • Antitumor Activity Study : A study demonstrated that derivatives of similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Immunomodulation Research : Investigations into the immunomodulatory effects of related glycosides showed enhanced cytokine production in immune cells upon treatment.

Comparación Con Compuestos Similares

Key Differences :

  • Sugar Type: The analogous compound Acetamide, N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-galactofuranosyl)- (CAS 85339-16-8) substitutes glucose with galactose. The distinction lies in the C4 hydroxyl orientation (axial in galactose vs. equatorial in glucose), altering molecular recognition in enzymatic or receptor-binding contexts .
  • Applications: While both compounds are acetylated furanosides, galactofuranosyl derivatives are rare in nature and often studied for their role in bacterial cell walls (e.g., Mycobacterium tuberculosis). The glucofuranosyl variant may have broader utility in eukaryotic glycobiology research .
Property Target Compound (Glucose) Galactose Analog (CAS 85339-16-8)
Sugar Type β-D-Glucofuranosyl β-D-Galactofuranosyl
Acetylation Pattern 2,3,5,6-Tetra-O-acetyl 2,3,5,6-Tetra-O-acetyl
Potential Applications Glycosylation intermediates Bacterial cell wall studies

Comparison with Glucopyranoside Derivatives (CAS 173725-23-0)

Nonyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside (CAS 173725-23-0) differs structurally and functionally:

  • Ring Form: A six-membered pyranose ring vs. the five-membered furanose ring. Pyranose forms are more thermodynamically stable, favoring industrial applications .
  • Substituents: This compound has three acetyl groups (vs. four in the target compound) and a deoxy group at C2, reducing susceptibility to hydrolysis. The nonyl chain enhances solubility in nonpolar solvents, making it a surfactant candidate .
Property Target Compound Glucopyranoside Derivative (CAS 173725-23-0)
Ring Form Furanosyl Pyranosyl
Acetyl Groups 4 O-acetyl + N-acetyloxy 3 O-acetyl
Key Functional Groups N-Acetyloxy 2-Deoxy, Nonyl chain
Stability Moderate (furanose) High (pyranose + deoxy)

Comparison with Chloroacetamide Pesticides

Herbicides like alachlor (CAS 15972-60-8) and pretilachlor (CAS 51218-49-6) share the acetamide backbone but diverge significantly:

  • Functional Groups : Chloro substituents and aryl groups dominate in pesticides, enabling electrophilic interactions with plant acetolactate synthase (ALS) enzymes. In contrast, the target compound’s acetylated sugar moiety suggests roles in glycoscience rather than herbicidal activity .
  • Bioactivity: Chloroacetamides inhibit plant fatty acid elongation, while acetylated glucofuranosyl derivatives are more likely to interact with carbohydrate-processing enzymes .

Comparison with Pharmaceutical Acetamides

Compounds like KUR-1246 (CAS 194785-31-4) are tocolytics targeting uterine receptors. Structural contrasts include:

  • Backbone Complexity: Pharmaceutical derivatives often feature amino, hydroxy, and phenyl groups (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide), enabling receptor specificity. The target compound’s carbohydrate backbone may suit drug delivery systems or glycomimetic therapies .

Research Implications and Data Gaps

While the target compound’s synthetic utility is evident, the provided evidence lacks explicit data on its physicochemical properties (e.g., melting point, solubility) or bioactivity. Further studies comparing its glycosylation efficiency with pyranose or galactose analogs are warranted.

Métodos De Preparación

Starting Materials and General Strategy

The synthesis typically begins with a glucose derivative, often maltose or glucopyranose, which undergoes peracetylation to protect hydroxyl groups as acetate esters. The key intermediate is a tetra-O-acetylated glucopyranosyl or glucofuranosyl derivative, which is then functionalized at the anomeric position to introduce the acetamide and acetyloxy groups.

Peracetylation of Glucose Derivatives

  • Peracetylation is achieved by treating glucose or maltose with acetic anhydride in the presence of a base such as pyridine, producing tetra-O-acetylated sugar derivatives.
  • For example, maltose can be converted into maltose tetraacetate in three standard steps involving peracetylation, conversion of the anomeric acetate into an anomeric bromide, and elimination reactions to yield the desired acetylated sugar intermediate.

Conversion of Anomeric Position

  • The anomeric acetate is converted into an anomeric bromide using reagents like hydrogen bromide or other brominating agents.
  • This bromide intermediate is then used for nucleophilic substitution to introduce nitrogen-containing groups such as acetamide.
  • Zinc-mediated elimination and fluorination steps have been reported to modify the sugar ring further and control stereochemistry at the anomeric center.

Introduction of Acetamide and Acetyloxy Groups

  • The acetamide group is introduced by nucleophilic substitution of the anomeric bromide with acetamide or related nitrogen nucleophiles.
  • Acetyloxy (acetyl ester) groups are installed on the nitrogen atom via acetylation reactions, often using acetic anhydride under mild conditions.
  • This step requires careful control to avoid cleavage of the sugar ring or deacetylation of the sugar hydroxyl groups.

Deprotection and Purification

  • After the key functional groups are installed, selective deprotection is performed to remove unwanted protecting groups while retaining the acetyl groups on the sugar.
  • Deacetylation is commonly done using sodium methoxide in methanol under controlled conditions to avoid hydrolysis of sensitive bonds.
  • Purification is achieved by chromatographic techniques such as silica gel chromatography or Sephadex LH-20 column chromatography, often with solvent mixtures like dichloromethane/methanol or ethyl acetate/methanol/water systems.

Detailed Synthesis Example and Research Findings

Step Reagents/Conditions Outcome/Notes Reference
1 Maltose + Acetic Anhydride, Pyridine Peracetylation to maltose tetraacetate
2 Anomeric acetate → Anomeric bromide (HBr) Formation of anomeric bromide intermediate
3 Zn-mediated elimination Removal of specific acetyl groups to modify sugar ring
4 Nucleophilic substitution with acetamide Introduction of acetamide group at anomeric position
5 Acetylation with acetic anhydride Formation of acetyloxy group on nitrogen
6 Deacetylation with sodium methoxide/MeOH Selective removal of acetyl groups, preserving key protecting groups
7 Chromatographic purification Isolation of pure Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-glucofuranosyl)-compound

Research Findings

  • The Foster group demonstrated that controlling reaction conditions such as temperature and solvent polarity can influence the stereochemical outcome of fluorination and glycosylation steps, which is critical for the preparation of acetylated glycosyl acetamides.
  • Morpholine has been used as a catalyst in condensation reactions involving protected nitrogen nucleosides to facilitate the formation of glycosylated acetamide derivatives without cleavage of sensitive rings.
  • Sulfation and deprotection protocols from related oligosaccharide synthesis studies provide insight into handling acetylated sugar derivatives and their functionalization, relevant for optimizing the preparation of the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-β-D-glucofuranosyl)acetamide?

  • Methodology : Synthesis typically involves multi-step protection/deprotection of sugar hydroxyl groups. For example, glucofuranose derivatives are acetylated using acetic anhydride in the presence of pyridine to achieve full O-acetylation . The N-acetoxy group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) .
  • Critical Step : Control of reaction temperature (0–25°C) and stoichiometric ratios to avoid over-acetylation or decomposition. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is essential to isolate intermediates .

Q. How is this compound characterized structurally, and what analytical challenges arise?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm acetyl group positions and sugar stereochemistry. Overlapping signals (e.g., 2.0–2.3 ppm for acetyl protons) require high-resolution instruments and 2D-COSY/HSQC for resolution .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns to distinguish acetylated vs. non-acetylated regions .
    • Challenges : Degradation during analysis due to hygroscopicity; use of deuterated DMSO or CDCl₃ with molecular sieves is recommended .

Q. What are the stability and storage requirements for this compound?

  • Stability : Hydrolytically sensitive due to acetyl groups. Stability tests show decomposition >5% after 48 hours at 25°C/60% humidity.
  • Storage : Store at –20°C under inert gas (argon) in sealed, desiccated vials. Avoid exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the β-D-glucofuranosyl configuration?

  • Strategies :

  • Use of chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) during glycosylation steps .
  • Monitoring optical rotation ([α]D) to track stereochemical purity; deviations >±2° indicate racemization .
    • Validation : X-ray crystallography of intermediates (e.g., tetra-O-acetyl-glucofuranose) to confirm β-configuration .

Q. What advanced analytical methods resolve contradictions in spectral data for acetylated regions?

  • Contradictions : Overlapping IR carbonyl stretches (1740–1760 cm⁻¹) from multiple acetyl groups may mask structural anomalies.
  • Solutions :

  • 2D-NMR NOESY : Identify spatial proximity of acetyl groups to sugar protons.
  • DFT Computational Modeling : Compare experimental vs. simulated spectra to assign ambiguous signals .

Q. How does this compound serve as a precursor in glycoconjugate drug design?

  • Applications :

  • Prodrug Development : Acetyl groups enhance lipophilicity for membrane penetration; enzymatic hydrolysis releases active glycosides in vivo .
  • Targeted Delivery : Conjugation with therapeutics (e.g., anticancer agents) via the N-acetoxy group for site-specific activation .
    • Case Study : Analogous compounds (e.g., tetra-O-acetyl-galactofuranosyl derivatives) show improved bioavailability in CNS-targeted drugs .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Pseudo-first-order kinetics under basic conditions (e.g., NaHCO₃/DMF) reveal rate dependence on leaving-group ability (acetoxy vs. tosyl) .
  • Isotopic Labeling : ¹⁸O tracing confirms retention of β-configuration during substitution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.